[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Overview
Description
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is an organic compound with the molecular formula C15H13ClO2 It is characterized by the presence of a biphenyl structure substituted with a chloro and a methyl group, and an acetic acid moiety
Mechanism of Action
Target of Action
Based on its structural similarity to other phenylacetic acid derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
Phenylacetic acid derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Phenylacetic acid derivatives are known to be involved in a variety of biological processes, including inflammation and pain perception .
Pharmacokinetics
Phenylacetic acid derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized by the liver and excreted in the urine .
Result of Action
Some phenylacetic acid derivatives have been shown to exhibit anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid typically involves the reaction of 2-chloro-5-methylphenylboronic acid with 4-bromophenylacetic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar structure but lacks the acetic acid moiety.
4-Chloro-2-methylphenylacetic acid: Similar structure but with different substitution patterns on the biphenyl ring.
Uniqueness
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the biphenyl structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[4-(2-chloro-5-methylphenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-2-7-14(16)13(8-10)12-5-3-11(4-6-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAMOIZHSSHFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743014 | |
Record name | (2'-Chloro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-35-4 | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 2′-chloro-5′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2'-Chloro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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